molecular formula C13H18BrNO3 B7569480 1-[(5-Bromofuran-2-yl)methyl]-4-ethylpiperidine-4-carboxylic acid

1-[(5-Bromofuran-2-yl)methyl]-4-ethylpiperidine-4-carboxylic acid

Cat. No. B7569480
M. Wt: 316.19 g/mol
InChI Key: QQWLWNYMMGEVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromofuran-2-yl)methyl]-4-ethylpiperidine-4-carboxylic acid is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxylic acids and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-4-ethylpiperidine-4-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[(5-Bromofuran-2-yl)methyl]-4-ethylpiperidine-4-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-Bromofuran-2-yl)methyl]-4-ethylpiperidine-4-carboxylic acid in lab experiments is its well-established synthesis method. This allows for consistent and reproducible results. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(5-Bromofuran-2-yl)methyl]-4-ethylpiperidine-4-carboxylic acid. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, research could be done to optimize the synthesis method to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-ethylpiperidine-4-carboxylic acid involves a multi-step process. The first step involves the reaction of 5-bromofurfural with ethylmagnesium bromide to form 5-(2-bromoethyl)furan. This intermediate is then reacted with piperidine to form 1-(5-bromofuran-2-yl)methylpiperidine. Finally, the carboxylic acid group is introduced by reacting the intermediate with carbon dioxide under high pressure and high temperature.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]-4-ethylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-4-ethylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-2-13(12(16)17)5-7-15(8-6-13)9-10-3-4-11(14)18-10/h3-4H,2,5-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWLWNYMMGEVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)CC2=CC=C(O2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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